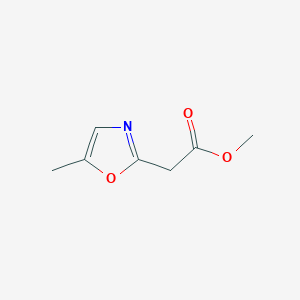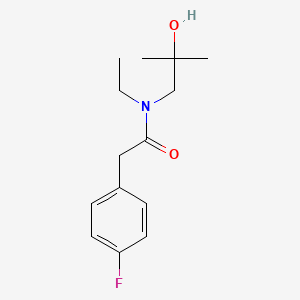![molecular formula C11H14ClN3O2 B14896576 tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate](/img/structure/B14896576.png)
tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate: is a heterocyclic compound that features a pyrrolo[2,3-c]pyridazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate typically involves the reaction of a pyrrolo[2,3-c]pyridazine derivative with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Products: Depending on the nucleophile used, products such as tert-butyl 3-amino-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate.
Oxidation Products: Compounds with higher oxidation states on the nitrogen atoms.
Reduction Products: Compounds with reduced nitrogen atoms.
Hydrolysis Products: tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylic acid.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it a candidate for investigating biological pathways involving pyridazine derivatives.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
Uniqueness: tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate is unique due to its specific substitution pattern and the presence of the chloro group, which imparts distinct reactivity and properties. Compared to similar compounds, it offers different possibilities for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C11H14ClN3O2 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
tert-butyl 3-chloro-5,6-dihydropyrrolo[2,3-c]pyridazine-7-carboxylate |
InChI |
InChI=1S/C11H14ClN3O2/c1-11(2,3)17-10(16)15-5-4-7-6-8(12)13-14-9(7)15/h6H,4-5H2,1-3H3 |
InChI Key |
YMMRKQBKEVMAFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=NN=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14896494.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14896504.png)
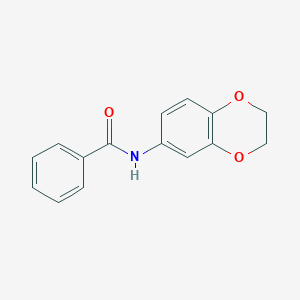
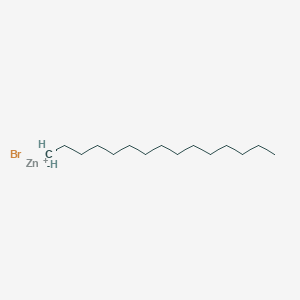
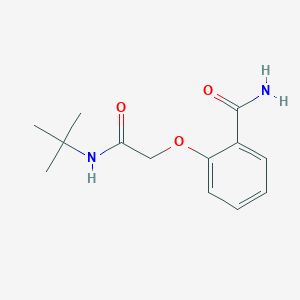
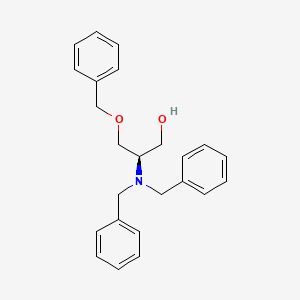
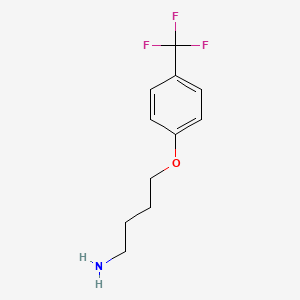
![6,7,8,9,9a,10,11,12,13,14-decahydro-5H-benzimidazo[2,1-e]acridine](/img/structure/B14896551.png)
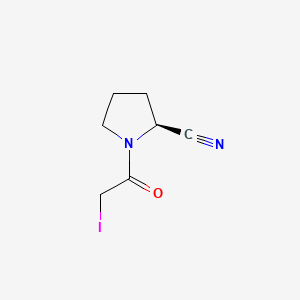
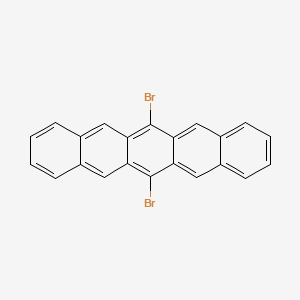
![1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole](/img/structure/B14896563.png)
